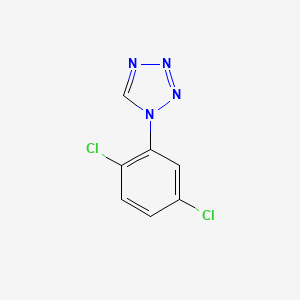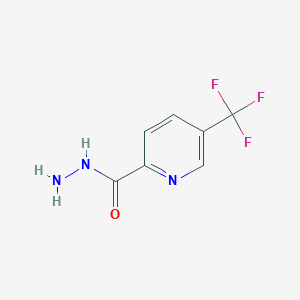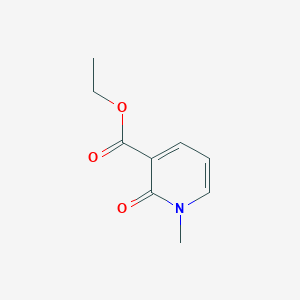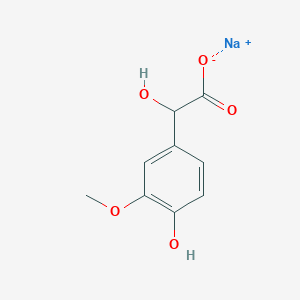
1-(2,5-Dichlorophenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 2,5-dichlorophenyl group. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. Tetrazoles are notable for their high nitrogen content and unique electronic properties, making them valuable in various chemical and biological contexts .
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)tetrazole typically involves the cyclization of azide and nitrile compounds. One common method includes the reaction of 2,5-dichlorobenzonitrile with sodium azide under acidic conditions. This reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring .
Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts like aluminum hydroxide or palladium nanoparticles can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the tetrazole ring into amine derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichlorophenyl)tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 1-(2,5-Dichlorophenyl)tetrazole is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. This inhibition occurs through the binding of the tetrazole ring to the enzyme’s active site, preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)tetrazole can be compared to other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole: Lacks the chlorine substituents, resulting in different electronic properties and reactivity.
5-(4-Chlorophenyl)-1H-tetrazole: Similar in structure but with a single chlorine substituent, leading to variations in biological activity and chemical behavior.
The presence of two chlorine atoms in this compound enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions and potentially more potent in biological applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Continued exploration of its properties and applications will likely yield further insights and innovations.
Properties
Molecular Formula |
C7H4Cl2N4 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)tetrazole |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |
InChI Key |
MYHFHLSNWOQVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)


